molecular formula C10H12O2 B7770615 3-Phenylbutyric acid CAS No. 772-17-8

3-Phenylbutyric acid

Cat. No.: B7770615
CAS No.: 772-17-8
M. Wt: 164.20 g/mol
InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
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Description

. It is characterized by a phenyl group attached to the third carbon of a butyric acid chain. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

3-Phenylbutyric acid, also known as Phenylbutyric acid (PBA), is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It has been used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . It is suggested that PBA can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

Mode of Action

PBA demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It decreases elevated plasma ammonia glutamine levels in patients with urea cycle disorders and increases waste nitrogen excretion in the form of phenylacetylglutamine . In the intestines, PBA was shown to reduce mucosal inflammation, regulate transepithelial fluid transport, and improve oxidative status .

Biochemical Pathways

PBA is metabolized by initial oxidation of the benzene ring and by initial oxidation of the side chain . It is suggested that either 3-phenylpropionic acid or cinnamic acid (trans-3-phenyl-2-propenoic acid) is the substrate for aromatic ring hydroxylation . The metabolic pathways of PBA involve lipid metabolism and amino acid transport .

Pharmacokinetics

Phenylbutyric acid is a prodrug. In the human body, it is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation, mainly in the liver and kidneys, to the active form, phenylacetate . Phenylacetate conjugates with glutamine to phenylacetylglutamine, which is eliminated with the urine .

Result of Action

The molecular and cellular effects of PBA treatment focus on three main branches of its molecular activity: ammonia scavenging, chaperoning, and histone deacetylase inhibiting . Some studies report antineoplastic properties of PBA, showing that it can promote growth arrest and apoptosis of cancer cells .

Action Environment

The action of PBA can be influenced by environmental factors. For instance, Rhodococcus rhodochrous PB1, a bacterium isolated from compost soil, selectively cultures with racemic this compound as the sole carbon and energy source . This suggests that the presence of certain microorganisms in the environment can influence the action and efficacy of PBA.

Biochemical Analysis

Biochemical Properties

3-Phenylbutyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a chemical chaperone , aiding in the proper folding of proteins and preventing their aggregation . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to relieve inflammation and act as a histone deacetylase inhibitor , which can influence gene expression and subsequently alter cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been reported to act as a histone deacetylase inhibitor , which can influence gene expression and subsequently alter cellular functions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound can exert variable effects depending on the cell type .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . While specific threshold effects have not been reported, it is known that high doses of sodium phenylbutyrate, a salt of phenylbutyric acid, can cause mild side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . Detailed information on how this compound is transported and distributed within cells and tissues is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbutyric acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with butyrolactone under the catalysis of aluminum trichloride . Another method includes the reduction of 3-benzoylamino propionic acid using zinc amalgam .

Industrial Production Methods: Industrial production of this compound often involves the use of benzene as a solvent, which poses environmental and health risks. Therefore, there is a growing interest in developing greener synthesis routes that minimize the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts like aluminum chloride are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce phenylbutanol .

Scientific Research Applications

Comparison with Similar Compounds

    Phenylpropionic acid: Similar structure but with a shorter carbon chain.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.

    Phenylbutyric acid: A positional isomer with the phenyl group attached to a different carbon.

Uniqueness: 3-Phenylbutyric acid is unique due to its specific positioning of the phenyl group, which imparts distinct chemical and biological properties. Its role as a histone deacetylase inhibitor and chemical chaperone sets it apart from other similar compounds .

Properties

IUPAC Name

3-phenylbutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWMYILWXCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10863421
Record name 3-Phenylbutanoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Phenylbutyric acid
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CAS No.

4593-90-2, 772-17-8
Record name 3-Phenylbutyric acid
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Record name 3-Phenylbutanoic acid
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Melting Point

39 - 37 °C
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Phenylbutyric acid?

A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol []. Key spectroscopic data include:

    Q2: Does this compound exhibit chirality?

    A2: Yes, this compound possesses a chiral center at the carbon atom adjacent to the carboxylic acid group, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid [, ].

    Q3: What are some applications of this compound in organic synthesis?

    A3: this compound serves as a valuable building block in organic synthesis. It can be utilized as a starting material for the production of various compounds, including:

    • ar-Todomatuic acid, a plant growth regulator [].
    • Dihydro-ar-turmerone, a natural product with potential biological activities [].
    • Substituted indanones, tetralones, and benzo-α-pyrones, which are important structural motifs in medicinal chemistry [].

    Q4: Can this compound be enantioselectively synthesized or resolved?

    A4: Yes, both enantioselective synthesis and resolution methods have been developed for this compound.

    • Asymmetric Synthesis: (S,S)-2-Amino-3-phenylbutyric acid, a component of the antibiotic bottromycin, was synthesized from diethyl (R)-(1-phenylethyl)malonate, demonstrating the possibility of stereoselective synthesis for specific isomers [].
    • Lipase-Catalyzed Resolution: Enzymatic resolution using lipases, such as Chromobacterium viscosum lipase and Burkholderia cepacia lipase (Chirazyme L1), allows for the separation of (R)- and (S)-3-Phenylbutyric acid enantiomers with high enantiomeric excess [, ].

    Q5: How is this compound metabolized by microorganisms?

    A5: Microbial degradation of this compound can occur through multiple pathways:

    • Benzene Ring Oxidation: Some bacterial species, such as Rhodococcus rhodochrous PB1 and Pseudomonas sp., initiate degradation by hydroxylating the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) [, ]. This catechol intermediate can then undergo meta-cleavage and further degradation.
    • Side Chain Oxidation: Alternatively, microorganisms like Pseudomonas sp. can oxidize the side chain, producing metabolites such as 3-phenylpropionic acid, cinnamic acid, and phenylacetate [].
    • Biofilm-Mediated Degradation: Trichosporon asahii B1, a yeast isolated from oil-contaminated sediments, exhibits enhanced degradation of this compound and its metabolites when grown as a biofilm compared to planktonic cells []. This highlights the potential of biofilms for bioremediation of environments contaminated with this compound and similar compounds.

    Q6: Have computational methods been applied to study this compound?

    A6: Yes, computational chemistry techniques have been employed to understand and predict the properties and behavior of this compound and its derivatives:

    • Docking Studies: In silico docking simulations have been used to investigate the binding interactions of this compound esters with enzymes like Pseudomonas fluorescens esterase (PFE I). These studies guide the rational design of enzyme mutants with enhanced enantioselectivity towards specific this compound enantiomers [, ].

    Q7: What analytical techniques are used to characterize and quantify this compound?

    A7: Various analytical methods are employed for the characterization and quantification of this compound:

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed structural information and can be used to distinguish between different isomers [].
    • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for separation and quantification of this compound, particularly in complex mixtures like biological samples [, ].
    • Mass Spectrometry (MS): Coupled with GC or HPLC, MS enables sensitive detection and identification of this compound and its metabolites based on their mass-to-charge ratios [].

    Q8: How is the quality of this compound ensured during manufacturing and distribution?

    A8: Quality control and assurance are paramount for this compound used in research and applications.

    • Analytical Method Validation: Methods used for analysis are rigorously validated to ensure accuracy, precision, and specificity in quantifying this compound [].

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